molecular formula C9H12OS B084808 Ethanol, 2-[(4-methylphenyl)thio]- CAS No. 13290-16-9

Ethanol, 2-[(4-methylphenyl)thio]-

Cat. No.: B084808
CAS No.: 13290-16-9
M. Wt: 168.26 g/mol
InChI Key: KYCQIPSCAOIEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C9H12OS It is a derivative of ethanol where a 4-methylphenylthio group is attached to the second carbon of the ethanol molecule

Scientific Research Applications

Ethanol, 2-[(4-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2-[(4-methylphenyl)thio]- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylthiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-methylthiophenol and ethylene oxide.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Conditions: The reaction is carried out at elevated temperatures, usually around 60-80°C, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of ethanol, 2-[(4-methylphenyl)thio]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and ethers.

Mechanism of Action

The mechanism of action of ethanol, 2-[(4-methylphenyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(4-chlorophenyl)thio]-: Similar structure but with a chlorine atom instead of a methyl group.

    Ethanol, 2-[(4-nitrophenyl)thio]-: Contains a nitro group, which significantly alters its reactivity.

    Ethanol, 2-[(4-methoxyphenyl)thio]-: The presence of a methoxy group affects its chemical properties.

Uniqueness

Ethanol, 2-[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQIPSCAOIEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065401
Record name Ethanol, 2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-16-9
Record name 2-[(4-Methylphenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13290-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-methylphenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-methylphenyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.